Ethyl 3-amino-4,6-dimethyl-5-(phenylcarbamoyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an ethyl ester group, and an anilinocarbonyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a pyridine derivative, under specific reaction conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group is introduced through a coupling reaction with aniline or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thieno[2,3-b]pyridines, and various amino derivatives.
Scientific Research Applications
ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-AMINOTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
- ETHYL 3-AMINO-4-(FURAN-2-YL)-6-(NAPHTHALEN-1-YL)FURO[2,3-B]PYRIDINE-2-CARBOXYLATE
Uniqueness
ETHYL 3-AMINO-5-(ANILINOCARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the anilinocarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 3-amino-4,6-dimethyl-5-(phenylcarbamoyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H19N3O3S/c1-4-25-19(24)16-15(20)14-10(2)13(11(3)21-18(14)26-16)17(23)22-12-8-6-5-7-9-12/h5-9H,4,20H2,1-3H3,(H,22,23) |
InChI Key |
MFYFMPDKUNGFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C(N=C2S1)C)C(=O)NC3=CC=CC=C3)C)N |
Origin of Product |
United States |
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